N-[2-(4-chlorophenyl)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide
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Description
N-[2-(4-chlorophenyl)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide is a useful research compound. Its molecular formula is C28H24ClN7O and its molecular weight is 510. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound “N-[2-(4-chlorophenyl)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4’,3’-a]quinazolin-3-yl)butanamide” contains a 1,2,4-triazole moiety, which is often found in compounds with diverse pharmacological activities, such as anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitors
Mode of Action
Compounds containing a 1,2,4-triazole moiety often interact with their targets through hydrogen bonding, given the hydrogen bond accepting and donating characteristics of this core .
Biochemical Pathways
Without specific information on the compound “N-[2-(4-chlorophenyl)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4’,3’-a]quinazolin-3-yl)butanamide”, it’s difficult to determine the exact biochemical pathways it affects. Related compounds have been shown to have inhibitory activities toward c-met/vegfr-2 kinases .
Properties
CAS No. |
902445-34-5 |
---|---|
Molecular Formula |
C28H24ClN7O |
Molecular Weight |
510 |
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butanamide |
InChI |
InChI=1S/C28H24ClN7O/c29-21-15-13-19(14-16-21)17-18-30-25(37)12-6-11-24-32-33-28-35(24)23-10-5-4-9-22(23)27-31-26(34-36(27)28)20-7-2-1-3-8-20/h1-5,7-10,13-16H,6,11-12,17-18H2,(H,30,37) |
InChI Key |
GLTIZUVRURXACN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4N5C3=NN=C5CCCC(=O)NCCC6=CC=C(C=C6)Cl |
solubility |
not available |
Origin of Product |
United States |
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